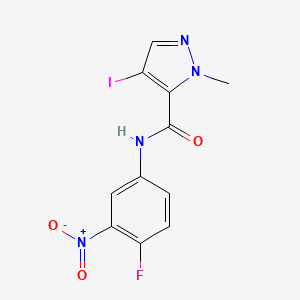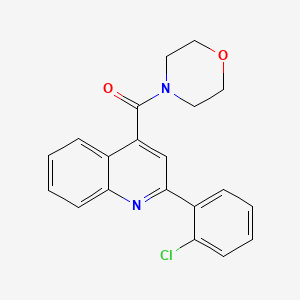
2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline
Übersicht
Beschreibung
2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as CCG-1423, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline involves the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in cell migration, proliferation, and survival. By inhibiting ROCK, 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline can prevent the growth and spread of cancer cells and reduce inflammation in various diseases.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline has been found to have several biochemical and physiological effects, including the inhibition of cell migration, proliferation, and survival, as well as the reduction of inflammation and oxidative stress. These effects make 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline is its high potency and specificity for ROCK inhibition, making it a valuable tool for studying the role of ROCK in various diseases. However, 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline, including the development of more potent and selective ROCK inhibitors, the investigation of the potential synergistic effects of 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline with other drugs, and the exploration of its therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline is a promising small molecule compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an attractive target for further research. Future studies on 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline could lead to the development of novel treatments for cancer, neurodegenerative disorders, and other diseases.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have demonstrated the efficacy of 2-(2-chlorophenyl)-4-(4-morpholinylcarbonyl)quinoline in inhibiting the growth and proliferation of cancer cells, as well as reducing tumor size in animal models.
Eigenschaften
IUPAC Name |
[2-(2-chlorophenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-7-3-1-6-15(17)19-13-16(14-5-2-4-8-18(14)22-19)20(24)23-9-11-25-12-10-23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSQYOBFDTSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![isopropyl 2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3481278.png)
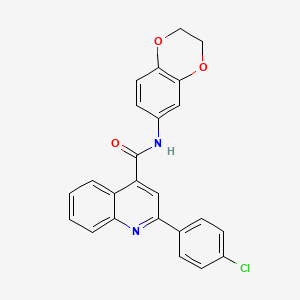
![ethyl 4-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3481291.png)
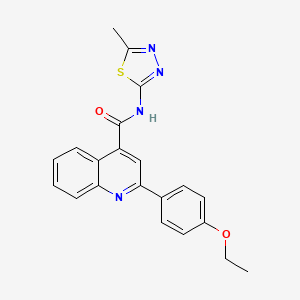
![2-(3,4-dimethoxyphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3481302.png)
![2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3481310.png)


![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3481337.png)
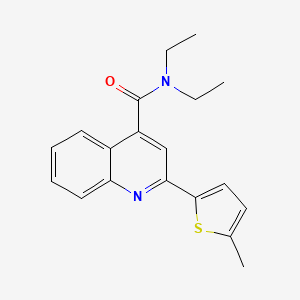
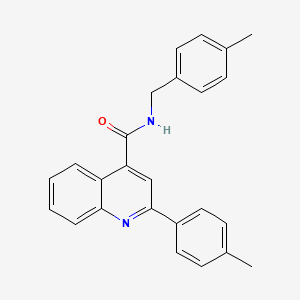
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3481357.png)
